molecular formula C14H22N2S B11823612 2-(tert-Butylthio)-5-(piperidin-2-yl)pyridine

2-(tert-Butylthio)-5-(piperidin-2-yl)pyridine

Katalognummer: B11823612
Molekulargewicht: 250.41 g/mol
InChI-Schlüssel: XXMIDJNGHNKXOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(tert-Butylthio)-5-(piperidin-2-yl)pyridine is a chemical compound with the molecular formula C14H22N2S and a molecular weight of 250.41 g/mol . This compound is a pyridine derivative, characterized by the presence of a tert-butylthio group and a piperidin-2-yl group attached to the pyridine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butylthio)-5-(piperidin-2-yl)pyridine typically involves the reaction of 2-chloropyridine with tert-butylthiol and piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, often around 100°C, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-(tert-Butylthio)-5-(piperidin-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(tert-Butylthio)-5-(piperidin-2-yl)pyridine has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(tert-Butylthio)-5-(piperidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(tert-Butylthio)-3-(piperidin-2-yl)pyridine: Similar structure but with different substitution pattern on the pyridine ring.

    2-(tert-Butylthio)-4-(piperidin-2-yl)pyridine: Another isomer with a different substitution pattern.

    2-(tert-Butylthio)-6-(piperidin-2-yl)pyridine: Yet another isomer with a different substitution pattern.

Uniqueness

2-(tert-Butylthio)-5-(piperidin-2-yl)pyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both the tert-butylthio and piperidin-2-yl groups provides a unique combination of steric and electronic effects, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C14H22N2S

Molekulargewicht

250.41 g/mol

IUPAC-Name

2-tert-butylsulfanyl-5-piperidin-2-ylpyridine

InChI

InChI=1S/C14H22N2S/c1-14(2,3)17-13-8-7-11(10-16-13)12-6-4-5-9-15-12/h7-8,10,12,15H,4-6,9H2,1-3H3

InChI-Schlüssel

XXMIDJNGHNKXOI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)SC1=NC=C(C=C1)C2CCCCN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.